![molecular formula C24H24N2O3 B606449 (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one CAS No. 1370032-19-1](/img/structure/B606449.png)
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one
Overview
Description
“(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one” is a chemical compound with the molecular formula C24H24N2O3 . It has a molecular weight of 388.467 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H24N2O3/c1-26-14-18 (10-16-8-9-22 (28-2)23 (11-16)29-3)24 (27)19 (15-26)12-17-13-25-21-7-5-4-6-20 (17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.47 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Cancer Therapy
CA-5f has been identified as a potent late-stage autophagy inhibitor with potential use as an anti-cancer therapeutic agent . It has shown strong cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells, but low cytotoxicity to normal human umbilical vein endothelial cells (HUVECs), by increasing mitochondrial-derived reactive oxygen species (ROS) production . Moreover, CA-5f effectively suppressed the growth of A549 lung cancer xenograft as a single agent with an excellent tolerance in vivo .
Autophagy Inhibition
CA-5f has been found to inhibit autophagic flux, a process that is often dysregulated in cancer . It does this by inhibiting autophagosome-lysosome fusion, a crucial step in the autophagy process . This makes it a valuable tool for studying the molecular mechanisms of autophagy .
Apoptosis Induction
In addition to its effects on autophagy, CA-5f has been found to induce apoptosis, a form of programmed cell death . This could potentially make it useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Reactive Oxygen Species (ROS) Production
CA-5f has been found to increase mitochondrial-derived ROS production . ROS are chemically reactive molecules that play important roles in cell signaling and homeostasis. However, excessive ROS can lead to oxidative stress, which can damage cells and contribute to aging and diseases like cancer .
Potential Use in Fluorescence Applications
While not directly related to CA-5f, it’s worth noting that some indole derivatives, which share a common structural feature with CA-5f, have excellent fluorescence properties . This suggests the potential for CA-5f or similar compounds to be used as organic fluorescent molecules for biological and material applications .
Potential Use in Drug Development
Given its various biological activities, CA-5f could potentially be used as a lead compound in the development of new drugs . Its ability to modulate autophagy, induce apoptosis, and increase ROS production could be harnessed to develop novel therapeutics for a range of diseases .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
- Specifically, CA-5f inhibits late-stage autophagy by interfering with the fusion of autophagosomes (vesicles containing cellular components for degradation) and lysosomes (organelles responsible for degradation). This inhibition prevents the proper breakdown of cellular material .
- Instead, it downregulates cytoskeletal proteins and suppresses membrane vesicle trafficking, leading to impaired autophagic flux. This disruption ultimately inhibits the degradation of cellular components within lysosomes .
- Bioavailability : CA-5f exhibits low cytotoxicity to normal cells (HUVECs) but strong cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLPDWVAMBMQN-UBIAKTOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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